molecular formula C12H11NO2 B8599184 (3-Phenoxypyridin-2-yl)methanol

(3-Phenoxypyridin-2-yl)methanol

Cat. No. B8599184
M. Wt: 201.22 g/mol
InChI Key: DRGANAYEOQHOPL-UHFFFAOYSA-N
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Patent
US08367708B2

Procedure details

To a solution of (6-chloro-3-phenoxypyridin-2-yl)methanol (88 mg) in ethanol (1.5 ml), 10 mg of 10% palladium-carbon catalyst was added, and the reaction solution was stirred for 20 hours under hydrogen atmosphere. The catalyst was filtered off through Celite, and the filtrate was distilled off under reduced pressure to afford the title compound as a yellow solid.
Name
(6-chloro-3-phenoxypyridin-2-yl)methanol
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH2:8][OH:9])[C:5]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:4][CH:3]=1>C(O)C.[C].[Pd]>[O:10]([C:5]1[C:6]([CH2:8][OH:9])=[N:7][CH:2]=[CH:3][CH:4]=1)[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:2.3|

Inputs

Step One
Name
(6-chloro-3-phenoxypyridin-2-yl)methanol
Quantity
88 mg
Type
reactant
Smiles
ClC1=CC=C(C(=N1)CO)OC1=CC=CC=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
10 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 20 hours under hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off through Celite
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C(=NC=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.